2,5-Dioxopyrrolidin-1-yl 1-(1,3-dioxoisoindolin-2-yloxy)-3,6,9,12-tetraoxapentadecan-15-oate
Overview
Description
2,5-Dioxopyrrolidin-1-yl 1-(1,3-dioxoisoindolin-2-yloxy)-3,6,9,12-tetraoxapentadecan-15-oate is a useful research compound. Its molecular formula is C23H28N2O11 and its molecular weight is 508.5 g/mol. The purity is usually 95%.
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Mechanism of Action
ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. They are complex molecules composed of an antibody linked to a biologically active cytotoxic (anti-cancer) payload or drug. ADCs are designed to bind to antigen-expressing cells, become internalized, and then release the cytotoxic drug to kill the cell .
The result of the action is typically cell death, as the cytotoxic drug interferes with cell division and leads to apoptosis . The action environment can include factors such as the expression level of the target antigen and the internalization rate of the ADC .
Biochemical Analysis
Biochemical Properties
2,5-Dioxopyrrolidin-1-yl 1-(1,3-dioxoisoindolin-2-yloxy)-3,6,9,12-tetraoxapentadecan-15-oate plays a crucial role in biochemical reactions, particularly in the formation of stable covalent bonds between biomolecules. This compound interacts with various enzymes, proteins, and other biomolecules, primarily through its reactive ester group. The ester group reacts with amine groups on proteins and peptides, forming stable amide bonds. This interaction is essential for the creation of bioconjugates, which are used in targeted drug delivery systems .
Cellular Effects
The effects of this compound on cells are multifaceted. This compound influences cell function by facilitating the targeted delivery of therapeutic agents. It impacts cell signaling pathways, gene expression, and cellular metabolism by ensuring that drugs are delivered specifically to target cells, thereby minimizing off-target effects and enhancing therapeutic efficacy .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The reactive ester group of the compound forms stable amide bonds with amine groups on proteins and peptides. This binding interaction is crucial for the formation of stable bioconjugates, which are used in targeted drug delivery. Additionally, this compound can inhibit or activate enzymes by modifying their active sites, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is generally stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as extreme pH or temperature. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models, where it continues to facilitate targeted drug delivery over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively facilitates targeted drug delivery without causing significant adverse effects. At higher doses, toxic or adverse effects may be observed, including potential impacts on liver and kidney function. Threshold effects have been noted, where the efficacy of the compound plateaus beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites. These interactions can affect metabolic flux and metabolite levels, influencing the overall efficacy and safety of the compound in therapeutic applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions ensure that the compound is localized to specific cellular compartments, enhancing its efficacy in targeted drug delivery. The compound’s distribution is also influenced by its physicochemical properties, such as solubility and molecular weight .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization signals ensure that the compound exerts its effects precisely where needed, enhancing its efficacy in targeted drug delivery .
Biological Activity
2,5-Dioxopyrrolidin-1-yl 1-(1,3-dioxoisoindolin-2-yloxy)-3,6,9,12-tetraoxapentadecan-15-oate is a complex organic compound with potential biological activity. This compound is part of a class of hybrid molecules that have garnered interest due to their diverse pharmacological effects. The following sections will detail its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.
- Molecular Formula : C21H24N2O10
- Molecular Weight : 464.42 g/mol
- CAS Number : 2101206-14-6
Structural Characteristics
The compound features a pyrrolidine ring and a dioxoisoindoline moiety, which contribute to its unique biological properties. The presence of multiple ether linkages and functional groups suggests potential for interaction with various biological targets.
Anticonvulsant and Antinociceptive Properties
Research indicates that derivatives of 2,5-dioxopyrrolidin-1-yl compounds exhibit significant anticonvulsant and antinociceptive activities. A study highlighted the efficacy of a related hybrid compound in several seizure models:
Model | ED50 (mg/kg) |
---|---|
Maximal Electroshock (MES) | 23.7 |
Pentylenetetrazole (PTZ) | 59.4 |
6 Hz Seizures | 22.4 |
These findings suggest that the compound may inhibit central sodium/calcium currents and act as an antagonist to the TRPV1 receptor, contributing to its anticonvulsant effects .
The biological activity of this compound is believed to arise from its multitargeted nature. The following mechanisms have been proposed:
- Inhibition of Ion Channels : The compound may inhibit sodium and calcium channels in neuronal cells.
- TRPV1 Receptor Antagonism : This receptor plays a crucial role in pain perception; antagonism may contribute to the observed antinociceptive effects.
Pharmacokinetics
In vitro assays have shown favorable absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) profiles for the lead compound derived from this class . This suggests potential for further development in clinical settings.
Study on Hybrid Compounds
A focused study developed hybrid pyrrolidine derivatives that demonstrated broad-spectrum protective activity in mouse models. The lead compound exhibited not only anticonvulsant properties but also significant efficacy against formalin-induced tonic pain .
Comparative Analysis with Other Compounds
In comparison to other known anticonvulsants:
Compound | ED50 (mg/kg) | Mechanism |
---|---|---|
2,5-Dioxopyrrolidin Derivative | 23.7 | Sodium/Calcium Channel Inhibition |
Phenytoin | 30.0 | Sodium Channel Blocker |
Carbamazepine | 25.0 | Sodium Channel Blocker |
This comparative analysis indicates that the novel compound exhibits comparable potency to established medications while potentially offering additional therapeutic benefits due to its multitargeted approach.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-(1,3-dioxoisoindol-2-yl)oxyethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O11/c26-19-5-6-20(27)24(19)36-21(28)7-8-31-9-10-32-11-12-33-13-14-34-15-16-35-25-22(29)17-3-1-2-4-18(17)23(25)30/h1-4H,5-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLAGLPXQSIDIDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCON2C(=O)C3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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